molecular formula C10H9NO2 B1303904 3-(Hydroxymethyl)quinolin-2(1H)-one CAS No. 90097-45-3

3-(Hydroxymethyl)quinolin-2(1H)-one

Cat. No.: B1303904
CAS No.: 90097-45-3
M. Wt: 175.18 g/mol
InChI Key: VHJYMYGHHCHEDA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)quinolin-2(1H)-one is a quinolinone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the C3 position of the quinolin-2(1H)-one scaffold. This compound is synthesized via multi-step reactions, such as the modification of 2-nitroveratraldehyde, to achieve high yields and study its tautomeric behavior . The hydroxymethyl group confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and polarity, which influence its solubility, stability, and biological interactions. Its structural framework is pivotal in medicinal chemistry, serving as a precursor or pharmacophore for derivatives targeting antimicrobial, anticancer, and enzyme-inhibitory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. One common method is the direct C3-functionalization of quinolin-2(1H)-ones via C–H bond activation. This process can be achieved through various catalytic and non-catalytic methods, including transition metal-free protocols .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and environmentally benign synthetic routes. Electrochemical decarboxylative coupling reactions and other metal-free methodologies are preferred due to their sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)quinolin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)quinolin-2(1H)-one

    Reduction: 3-(Hydroxymethyl)quinolin-2(1H)-ol

    Substitution: Various substituted quinolin-2(1H)-one derivatives

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)quinolin-2(1H)-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that can exhibit distinct chemical properties due to the specific substitution pattern on the quinoline core.

This compound has been studied extensively for its biological activities, particularly as an enzyme inhibitor. Its ability to inhibit certain enzymes involved in bacterial cell wall synthesis positions it as a potential antimicrobial agent. Additionally, it has shown promise in:

  • Anticancer Research : The compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 and PC-3, through mechanisms such as Hsp90 inhibition and cell cycle arrest via CDK4 degradation .
  • Neuroprotection : Recent studies suggest that derivatives of this compound may protect neurons by inhibiting oxidative stress pathways.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored for therapeutic applications in treating diseases such as cancer and infectious diseases. Its derivatives have been synthesized and evaluated for their efficacy against influenza A endonuclease, highlighting its potential role in antiviral drug development .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability with IC50 values reported as follows:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23128Hsp90 inhibition
This compoundPC-348Cell cycle arrest via CDK4 degradation

This data underscores the compound's potential use in developing novel anticancer therapies.

Case Study 2: Antiviral Properties

Research into the antiviral properties of this compound derivatives demonstrated their effectiveness against the H1N1 influenza virus. The synthesized derivatives exhibited varying degrees of inhibition against the viral endonuclease, indicating their potential role in antiviral drug formulation .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Quinolin-2(1H)-one Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinolin-2(1H)-ones are heavily influenced by substituents at the C3 and C4 positions. Below is a comparative analysis of key derivatives:

Compound Substituents Key Features References
3-(Hydroxymethyl)quinolin-2(1H)-one C3: -CH₂OH High polarity, hydrogen-bond donor; moderate solubility in polar solvents.
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one C3: Heteroaryl carbonyl; C4: -OH Enhanced antimicrobial activity due to pyrimidine moiety; improved binding affinity.
3-(Benzoxazol-2-yl)quinolin-2(1H)-one C3: Benzoxazole Increased lipophilicity; potent inhibition of cancer cell proliferation.
CTR-21 (Chalcone derivative) C3: Methoxyphenyl-oxopropenyl Extended conjugation improves metabolic stability and antiproliferative activity.
3-((2-Aminophenyl)thio)methyl derivatives C3: Thioether-linked aryl groups Sulfur atoms enhance enzyme inhibition (e.g., hLDHA) via hydrophobic interactions.
4-Hydroxymethylfuro[2,3-h]quinolin-2(1H)-one C4: -CH₂OH; fused furan ring Phototherapeutic potential due to UV absorption; altered pharmacokinetics.

Key Observations :

  • Polarity: The hydroxymethyl group in this compound increases water solubility compared to lipophilic substituents like benzoxazole or phenyl groups .
  • Biological Activity : Antimicrobial and anticancer activities are amplified in derivatives with electron-withdrawing or aromatic substituents (e.g., pyrimidine, benzimidazole) due to enhanced target binding .
  • Thermal Stability : Melting points vary significantly; derivatives with hydrogen-bonding groups (e.g., hydroxymethyl, -OH) exhibit higher melting points (e.g., 289–290°C for diazepine-linked compounds) .

Comparison :

  • The hydroxymethyl derivative is synthesized via straightforward modifications of nitroveratraldehyde, prioritizing yield over structural complexity . In contrast, advanced substituents (e.g., purine analogs) require multi-step catalytic processes .

Key Insights :

  • The hydroxymethyl group alone shows modest activity, but its derivatives (e.g., halogenated or heteroaryl-linked) exhibit enhanced potency .
  • Lipophilic substituents (e.g., chalcones) improve membrane permeability and target engagement compared to polar hydroxymethyl analogs .

Structure-Activity Relationship (SAR)

  • Position 3 Modifications :
    • Hydroxymethyl : Balances polarity and hydrogen bonding but limits bioavailability.
    • Aromatic/Heteroaryl Groups : Enhance binding to hydrophobic enzyme pockets (e.g., hLDHA, EGFR) .
    • Thioether Linkages : Improve metabolic stability and enzyme inhibition (e.g., hLDHA inhibitors) .
  • Position 4 Modifications :
    • Hydroxyl or methoxy groups enhance antioxidant and phototherapeutic activities .

Biological Activity

3-(Hydroxymethyl)quinolin-2(1H)-one, a derivative of quinolin-2-one, has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxymethyl group at the 3-position of the quinoline ring, which contributes to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through various methods, including condensation reactions and metal-catalyzed processes. The synthesis typically involves the reaction of suitable quinoline derivatives with formaldehyde or related aldehydes under acidic or basic conditions. The resulting compound exhibits a range of functional properties that are crucial for its biological activity.

Biological Activities

The biological activity of this compound encompasses several key areas:

1. Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) with IC50 values ranging from 28 µM to 48 µM, demonstrating its potential as an anticancer agent .

2. Enzyme Inhibition:
This compound has been identified as a potent inhibitor of several enzymes involved in critical metabolic pathways. Notably, it has shown inhibitory effects on human D-amino acid oxidase (DAAO), an enzyme implicated in neurodegenerative diseases . The mechanism involves chelation of metal ions at the active site, disrupting enzyme function.

3. Antimicrobial Properties:
this compound also displays promising antimicrobial activity against various bacterial and fungal strains. Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Binding: The compound binds to active sites on enzymes, modulating their activity either by inhibition or activation.
  • Signal Transduction Pathways: It influences various signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
  • Metal Ion Interaction: The ability to chelate metal ions enhances its efficacy as an inhibitor of metalloproteins involved in disease processes.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23128Hsp90 inhibition
This compoundPC-348Cell cycle arrest via CDK4 degradation

A study evaluating the antiproliferative effects of various quinoline derivatives found that compounds similar to this compound effectively reduced cell viability in MDA-MB-231 and PC-3 cell lines .

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects: Studies suggest that derivatives of this compound may provide neuroprotection by inhibiting oxidative stress pathways.
  • Drug Development: Due to its diverse biological activities, there is ongoing research into developing novel drugs based on the structure of this compound for treating cancer and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Hydroxymethyl)quinolin-2(1H)-one and its derivatives?

Answer: The synthesis typically involves cyclization reactions or multi-component reactions. For example:

  • Cyclization of substituted phenols : Precursors like 2-aminobenzaldehyde derivatives undergo acid- or base-catalyzed cyclization to form the quinolinone core .
  • Hydroxymethylation : Post-synthetic modification of quinolinone derivatives using formaldehyde or hydroxymethylating agents under controlled pH and temperature .
  • Optimization steps : Purification via column chromatography or recrystallization ensures product integrity .

Q. How is structural characterization performed for quinolin-2(1H)-one derivatives?

Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents and confirm regiochemistry (e.g., distinguishing C-3 vs. C-4 substitution) .
  • IR spectroscopy : Detects functional groups like C=O (1650–1700 cm1^{-1}) and O–H (broad ~3200 cm1^{-1}) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one .

Q. What analytical techniques confirm the purity and identity of synthesized compounds?

Answer:

  • HPLC/GC-MS : Quantifies purity and detects byproducts .
  • Melting point analysis : Validates crystallinity and consistency with literature .
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound?

Answer: Critical variables include:

  • Temperature : Elevated temperatures (80–100°C) enhance cyclization but may increase side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or bases (K2_2CO3_3) improve regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in multi-step syntheses .
  • Workflow : Design a Design of Experiments (DoE) matrix to screen variables systematically .

Q. What strategies address contradictory data in biological activity studies of quinolin-2(1H)-one derivatives?

Answer:

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .
  • Structure-Activity Relationship (SAR) analysis : Compare analogs with systematic substitutions (Table 1) .
  • Target validation : Use siRNA or knockout models to confirm mechanism-specific effects .

Table 1: Anticancer Activity of Selected Quinolin-2(1H)-one Derivatives (IC50_{50}, μM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)PC-3 (Prostate)
5a 32.8745.2150.3462.15
5d (Br-substituent)10.7818.3119.5632.87
Data adapted from cytotoxicity assays using MTT .

Q. How can structure-activity relationships (SAR) guide the design of bioactive quinolin-2(1H)-one derivatives?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Br, NO2_2) at C-3/C-4 enhance anticancer activity (Table 1) .
  • Hydroxymethyl group : Improves solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Hybrid scaffolds : Fusion with diazepine or pyrimidine rings modulates selectivity (e.g., antimicrobial activity in compound 23 ) .

Q. What in vitro models are suitable for evaluating the biological effects of this compound?

Answer:

  • MTT assays : Quantify cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
  • Microbial models : Assess antimicrobial activity via broth microdilution (MIC values) .

Q. Methodological Considerations

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-validate techniques : Combine 1^1H-13^{13}C HSQC NMR and X-ray data to resolve ambiguous signals .
  • Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .

Q. What synthetic challenges arise in scaling up quinolin-2(1H)-one derivatives, and how can they be mitigated?

Answer:

  • Byproduct formation : Optimize stoichiometry and reaction time to minimize side products .
  • Purification hurdles : Switch from column chromatography to recrystallization for large-scale batches .

Properties

IUPAC Name

3-(hydroxymethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJYMYGHHCHEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377509
Record name 3-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90097-45-3
Record name 3-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

34 Grams of 3-formylcarbostyril was suspended in 800 ml of methanol, and 7.4 g of sodium borohydride was added gradually thereto under ice-cooled condition with stirring. The reaction mixture was further stirred under ice-cooling for 3 hours. The precipitated crystals were collected by filtration and recrystallized from methanol to obtain 33.2 g of 3-hydroxymethylcarbostyril in the form of colorless prism-like crystals.
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Synthesis routes and methods II

Procedure details

16 Grams of lithium aluminum hydride was suspended in 200 ml of dried tetrahydrofuran, then 16 g of 3-methoxycarbonylcarbostyril was added thereto at a room temperature with stirring. The reaction mixture was further stirred for 5 hours at a room temperature. The excess lithium aluminum hydride in the reaction mixture was decomposed by adding ethyl acetated dropwise. Further, water was added to the reaction mixture and concentrated under a reduced pressure to obtain residue. To the residue was added a diluted sulfuric acid and the precipitated crystals were collected by filtration and recrystallized from methanol to obtain 3.7 g of 3-hydroxymethylcarbostyril in the form of colorless prism-like crystals.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Hydroxymethyl)quinolin-2(1H)-one
3-(Hydroxymethyl)quinolin-2(1H)-one
3-(Hydroxymethyl)quinolin-2(1H)-one
3-(Hydroxymethyl)quinolin-2(1H)-one
3-(Hydroxymethyl)quinolin-2(1H)-one
3-(Hydroxymethyl)quinolin-2(1H)-one

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